molecular formula C9H8Cl4Si2 B8645775 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetrachloro-4-phenyl- CAS No. 653603-26-0

1,3-Disilacyclopent-4-ene, 1,1,3,3-tetrachloro-4-phenyl-

Cat. No. B8645775
M. Wt: 314.1 g/mol
InChI Key: QLNFHBQOJJKGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998649

Procedure details

Hydrosilation of phenylacetylene with bis(dichlorosilyl)methane in the presence of Pd(PPh3)4. Into the same apparatus as described in Example 1 were added 1 g of bis(dichlorosilyl)methane, 0.101 g of Pd(PPh3)4, and 20 ml of dried benzene. The flask content was heated to reflux and 0.52 ml of phenylacetylene was added over a ten minute period. The flask content was refluxed, with stirring, for another hours and then the solvent removed at atmospheric pressure. The products were vacuum distilled at 67 Pa to give a mixture comprising 0.89 g of 1,1,3,3-tetrachloro-4-phenyl-1,3-disilacyclopent-4-ene (TCD-GC area 48.2%) and 3,3,5,5-tetrachloro-1,7-diphenyl-3,5-disilahepta-1,6-diene (TCD-GC area6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.101 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][SiH:10]([CH2:12][SiH:13]([Cl:15])[Cl:14])[Cl:11]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC=CC=1>[Cl:9][Si:10]1([Cl:11])[CH:8]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[Si:13]([Cl:15])([Cl:14])[CH2:12]1 |^1:19,21,40,59|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)C[SiH](Cl)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
Cl[SiH](Cl)C[SiH](Cl)Cl
Name
Quantity
0.101 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0.52 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for another hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask content was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The flask content was refluxed
CUSTOM
Type
CUSTOM
Details
the solvent removed at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
distilled at 67 Pa

Outcomes

Product
Name
Type
product
Smiles
Cl[Si]1(C[Si](C(=C1)C1=CC=CC=C1)(Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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